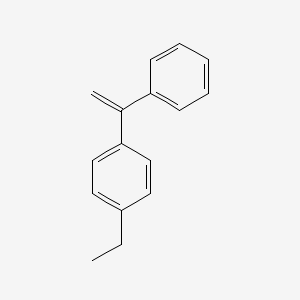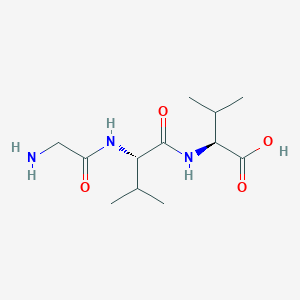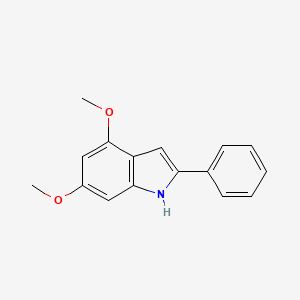
Benzene, 1-ethyl-4-(1-phenylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-ethyl-4-(1-phenylethenyl)-: is an organic compound with the molecular formula C16H16 . It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the 1-position and a phenylethenyl group at the 4-position. This compound is known for its aromatic properties and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-4-(1-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form ethylbenzene. This intermediate can then undergo further reactions to introduce the phenylethenyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: Benzene, 1-ethyl-4-(1-phenylethenyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents like bromine (Br2) or nitric acid (HNO3) can introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Br2, HNO3, AlCl3, FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Phenylethyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
科学研究应用
Chemistry: Benzene, 1-ethyl-4-(1-phenylethenyl)- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, resins, and other aromatic compounds.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It can be used as a model compound to investigate the interactions of aromatic compounds with enzymes and receptors.
Medicine: While not directly used as a drug, derivatives of this compound can be explored for their potential pharmacological activities. Research into its analogs may lead to the development of new therapeutic agents.
Industry: In the industrial sector, Benzene, 1-ethyl-4-(1-phenylethenyl)- is used in the manufacture of specialty chemicals, including fragrances, dyes, and plasticizers. Its aromatic properties make it valuable in the production of high-performance materials.
作用机制
The mechanism of action of Benzene, 1-ethyl-4-(1-phenylethenyl)- involves its interaction with molecular targets through its aromatic ring. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with aromatic amino acids in receptor proteins, affecting signal transduction pathways.
Cell Membranes: The compound’s lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
相似化合物的比较
Similar Compounds:
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-ethyl-4-propyl-
Comparison: Benzene, 1-ethyl-4-(1-phenylethenyl)- is unique due to the presence of both an ethyl group and a phenylethenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity in electrophilic substitution reactions and enhanced aromaticity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various chemical applications.
属性
| 77989-25-4 | |
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
1-ethyl-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h4-12H,2-3H2,1H3 |
InChI 键 |
UZJYPLUKFNKHNO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)


![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
